molecular formula C14H19BrO2 B13178841 3-[(Benzyloxy)methyl]-3-(bromomethyl)oxane

3-[(Benzyloxy)methyl]-3-(bromomethyl)oxane

Katalognummer: B13178841
Molekulargewicht: 299.20 g/mol
InChI-Schlüssel: IRYZDGHLYDJYDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(Benzyloxy)methyl]-3-(bromomethyl)oxane is a chemical compound with the molecular formula C14H19BrO2. It is characterized by the presence of a benzyloxy group and a bromomethyl group attached to an oxane ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Benzyloxy)methyl]-3-(bromomethyl)oxane typically involves the reaction of benzyloxy compounds with bromomethyl oxane under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(Benzyloxy)methyl]-3-(bromomethyl)oxane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxane derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

3-[(Benzyloxy)methyl]-3-(bromomethyl)oxane has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-[(Benzyloxy)methyl]-3-(bromomethyl)oxane involves its interaction with specific molecular targets. The benzyloxy and bromomethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 3-(bromomethyl)benzoate: Similar in structure but with a benzoate group instead of an oxane ring.

    Methyl 3-(bromomethyl)-4-chlorobenzoate: Contains an additional chlorine atom on the benzoate ring.

Uniqueness

3-[(Benzyloxy)methyl]-3-(bromomethyl)oxane is unique due to the presence of both benzyloxy and bromomethyl groups attached to an oxane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

Eigenschaften

Molekularformel

C14H19BrO2

Molekulargewicht

299.20 g/mol

IUPAC-Name

3-(bromomethyl)-3-(phenylmethoxymethyl)oxane

InChI

InChI=1S/C14H19BrO2/c15-10-14(7-4-8-16-11-14)12-17-9-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2

InChI-Schlüssel

IRYZDGHLYDJYDY-UHFFFAOYSA-N

Kanonische SMILES

C1CC(COC1)(COCC2=CC=CC=C2)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.